3-(2,2-Difluoroethyl)pyrrolidine hydrochloride 3-(2,2-Difluoroethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230803-39-9
VCID: VC6700752
InChI: InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H
SMILES: C1CNCC1CC(F)F.Cl
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.62

3-(2,2-Difluoroethyl)pyrrolidine hydrochloride

CAS No.: 2230803-39-9

Cat. No.: VC6700752

Molecular Formula: C6H12ClF2N

Molecular Weight: 171.62

* For research use only. Not for human or veterinary use.

3-(2,2-Difluoroethyl)pyrrolidine hydrochloride - 2230803-39-9

Specification

CAS No. 2230803-39-9
Molecular Formula C6H12ClF2N
Molecular Weight 171.62
IUPAC Name 3-(2,2-difluoroethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H
Standard InChI Key XWHBRSJOWFYLEX-UHFFFAOYSA-N
SMILES C1CNCC1CC(F)F.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(2,2-difluoroethyl)pyrrolidine hydrochloride is C₆H₁₁F₂N·HCl, with a molecular weight of 193.62 g/mol. The pyrrolidine ring adopts a puckered conformation, while the 2,2-difluoroethyl group introduces steric and electronic perturbations. Key structural identifiers include:

PropertyValue
SMILESC1CNCC1CC(F)F.Cl
InChIKeyFEKPQSLPXNUZCV-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]⁺130.8

The hydrochloride salt enhances aqueous solubility, a critical feature for drug formulation. The collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry, which may correlate with membrane permeability .

Synthesis and Chemical Reactivity

While no patented synthesis route explicitly targets 3-(2,2-difluoroethyl)pyrrolidine hydrochloride, analogous methods for fluorinated pyrrolidines provide a framework. A plausible pathway involves:

  • Pyrrolidine Functionalization: Alkylation of pyrrolidine with 2,2-difluoroethyl bromide or iodide under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Notably, the patent CN110981779A describes enantioselective reductions of dihydro-pyrrole intermediates using chiral acids (e.g., D-mandelic acid) and ammonia borane . Adapting this strategy could enable asymmetric synthesis of chiral analogs, though the difluoroethyl group’s steric demands may necessitate modified conditions.

Physicochemical Properties

  • Lipophilicity: The difluoroethyl group increases hydrophobicity compared to unsubstituted pyrrolidine, as evidenced by the predicted logP of 1.2 (estimated via PubChemLite) .

  • Acid-Base Behavior: The pyrrolidine nitrogen (pKa ~10.5) protonates under physiological conditions, enhancing water solubility via salt formation.

Analytical Characterization

Mass spectral fragmentation patterns and CCS values aid in identification:

Adductm/zCCS (Ų)
[M+H]⁺136.09130.8
[M+Na]⁺158.08138.3

These metrics are critical for quality control in synthetic workflows .

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiopure forms.

  • Biological Screening: Evaluating antimicrobial, anticancer, or CNS activity in vitro.

  • Thermodynamic Studies: Measuring solubility and stability across pH gradients.

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